An In-depth Technical Guide to 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde (CAS No. 261633-40-3)
An In-depth Technical Guide to 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde (CAS No. 261633-40-3)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and potential applications in drug discovery. This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and methods for its characterization. Furthermore, it explores the potential applications of this molecule, drawing from the established bioactivity of related substituted benzaldehydes.
Introduction and Chemical Identity
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a polysubstituted aromatic compound characterized by a central benzaldehyde ring. The hydroxyl group at the C4 position is etherified with a 2-chlorobenzyl group, and the positions adjacent to this ether linkage (C3 and C5) are substituted with bromine atoms. This unique substitution pattern imparts specific chemical reactivity and potential biological activity.
Key Identifiers:
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Chemical Name: 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
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CAS Number: 261633-40-3
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Molecular Formula: C₁₄H₉Br₂ClO₂
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Molecular Weight: 404.49 g/mol
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Chemical Structure:
Physicochemical and Safety Data
Below is a summary of the key physicochemical properties for the primary starting material, 3,5-Dibromo-4-hydroxybenzaldehyde, which are crucial for its handling and use in the synthesis of the title compound.
| Property | Value | Source |
| CAS Number | 2973-77-5 | [1] |
| Molecular Formula | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 182-186 °C | [2] |
| Purity | ≥98% |
Safety Information for 3,5-Dibromo-4-hydroxybenzaldehyde:
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1]
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely employed method for the synthesis of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis.[3] This reaction involves the deprotonation of the hydroxyl group of 3,5-Dibromo-4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace the chloride from 2-chlorobenzyl chloride.
Rationale for Method Selection
The Williamson ether synthesis is a robust and versatile method for forming ethers.[3] The phenolic proton of 3,5-Dibromo-4-hydroxybenzaldehyde is sufficiently acidic to be readily removed by a moderately strong base like potassium carbonate. The resulting phenoxide is a potent nucleophile. The benzylic halide, 2-chlorobenzyl chloride, is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state. This combination ensures a high-yielding and clean reaction.
Detailed Experimental Protocol
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Materials:
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3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq)
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2-Chlorobenzyl chloride (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromo-4-hydroxybenzaldehyde and anhydrous potassium carbonate.
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Add anhydrous DMF to the flask to dissolve the reactants.
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Slowly add 2-chlorobenzyl chloride to the stirring mixture at room temperature.
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Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash sequentially with deionized water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde as a solid.
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Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde.
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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An aldehyde proton singlet between δ 9.8-10.0 ppm.
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A singlet for the two equivalent aromatic protons on the dibrominated ring around δ 8.0-8.2 ppm.
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A multiplet for the four aromatic protons of the 2-chlorobenzyl group between δ 7.2-7.6 ppm.
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A singlet for the benzylic methylene (CH₂) protons around δ 5.2-5.4 ppm.
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¹³C NMR:
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The aldehyde carbonyl carbon will appear around δ 190-192 ppm.
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Aromatic carbons will be observed in the δ 110-160 ppm region. The carbon attached to the aldehyde group, the carbons bearing bromine atoms, and the carbon with the ether linkage will have distinct chemical shifts.
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The benzylic methylene carbon should appear around δ 70-75 ppm.
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Infrared (IR) Spectroscopy
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A strong C=O stretching vibration for the aldehyde group is expected around 1690-1710 cm⁻¹.
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C-O-C stretching vibrations for the ether linkage will be present in the 1250-1000 cm⁻¹ region.
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Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
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C-Br and C-Cl stretching vibrations will be found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms and one chlorine atom. The fragmentation pattern is expected to be dominated by the cleavage of the benzylic ether bond, leading to fragments corresponding to the 2-chlorobenzyl cation and the 3,5-dibromo-4-oxybenzaldehyde radical cation.
Potential Applications in Drug Discovery
Substituted benzaldehydes are versatile building blocks in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[4] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing lipophilicity and metabolic stability.
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Antimicrobial and Antifungal Agents: The benzaldehyde moiety is a common scaffold in the design of antimicrobial and antifungal compounds.[5] The specific halogenation pattern of the title compound could be explored for the development of new agents in this class.
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Anticancer Drug Precursors: Many anticancer agents are derived from complex heterocyclic structures synthesized from functionalized aldehydes.[6] This compound could serve as a starting material for the synthesis of novel kinase inhibitors or other targeted therapies.
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Enzyme Inhibitors: The aldehyde group can react with active site residues of enzymes, making benzaldehyde derivatives potential enzyme inhibitors. For instance, they have been investigated as inhibitors for enzymes implicated in Alzheimer's disease.[7]
Conclusion
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a readily synthesizable, polysubstituted aromatic aldehyde. Its synthesis via the Williamson ether reaction is straightforward and high-yielding. While specific biological activity data for this compound is not yet published, its structural features suggest it is a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery, particularly in the areas of antimicrobial, anticancer, and enzyme-inhibiting agents. Further research into the biological evaluation of this compound and its derivatives is warranted.
References
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PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
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Figure 1: Selective oxidation of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde to the corresponding benzoic acid derivative.
